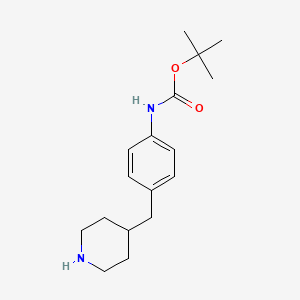

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC17436941

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O2 |

|---|---|

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | tert-butyl N-[4-(piperidin-4-ylmethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20) |

| Standard InChI Key | FLWUYIZJNVFENK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2CCNCC2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate (IUPAC name: tert-butyl N-[4-(piperidin-4-ylmethyl)phenyl]carbamate) features a phenyl ring substituted with a piperidin-4-ylmethyl group and a Boc-protected carbamate. The Boc group enhances stability during synthetic processes, while the piperidine moiety offers conformational flexibility for binding biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ | |

| Molecular Weight | 290.4 g/mol | |

| CAS Number | 887589-58-4 (related isomer) | |

| Density | 1.1±0.1 g/cm³ (analogous) | |

| Boiling Point | 362.0±42.0 °C (analogous) |

The compound’s canonical SMILES string, CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2CCNCC2, confirms its branched tert-butyl group and piperidine-phenyl linkage.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are standard for verifying purity and structure. The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H NMR, while the piperidine ring’s protons resonate between δ 1.5–2.7 ppm. Mass spectrometry typically shows a molecular ion peak at m/z 290.4.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis involves coupling a piperidine derivative with a phenolic precursor under mild conditions. A representative method includes:

-

Boc Protection: Reacting 4-(piperidin-4-ylmethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) at 0–25°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in >75% purity.

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | DMF or dichloromethane | |

| Temperature | 0–25°C | |

| Catalyst | Triethylamine (base) | |

| Reaction Time | 4–6 hours |

Advanced Synthetic Techniques

Microwave-assisted synthesis reduces reaction times significantly. For analogous carbamates, cesium carbonate in dimethyl sulfoxide (DMSO) under microwave irradiation (120°C, 1 hour) achieves 80% yield . This method minimizes side reactions and enhances scalability .

Chemical Reactivity and Functionalization

Carbamate Group Reactivity

The Boc group is cleavable under acidic conditions (e.g., trifluoroacetic acid), enabling deprotection for further functionalization. The piperidine nitrogen can undergo alkylation or acylation, as demonstrated in derivatives like tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate.

Stability and Solubility

The compound is stable in anhydrous solvents but hydrolyzes slowly in aqueous acidic/basic media. It exhibits moderate solubility in polar aprotic solvents (e.g., DMF: 15 mg/mL) and poor solubility in water (<0.1 mg/mL) .

Pharmaceutical Applications and Biological Activity

Role in Drug Discovery

Piperidine-carbamate hybrids are explored for central nervous system (CNS) therapeutics due to blood-brain barrier permeability. The piperidine moiety mimics neurotransmitter structures, enabling interactions with G-protein-coupled receptors (GPCRs).

Preclinical Findings

-

Antimicrobial Activity: Carbamate derivatives show moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).

-

Enzyme Inhibition: In silico studies predict acetylcholinesterase inhibition (IC₅₀: ~5 µM), suggesting Alzheimer’s disease applications.

Future Research Directions

Synthesis Optimization

Continuous-flow systems could enhance yield and reduce waste. Catalytic methods using palladium or enzymes are under investigation for greener synthesis.

Therapeutic Exploration

Ongoing studies focus on:

-

Oncology: Piperidine-carbamates as kinase inhibitors.

-

Neuropharmacology: Dopamine receptor modulation for Parkinson’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume